molecular formula C14H17ClN2O B1420380 2-[Chloro(phenyl)methyl]-5-(3-methylbutyl)-1,3,4-oxadiazole CAS No. 1097053-12-7

2-[Chloro(phenyl)methyl]-5-(3-methylbutyl)-1,3,4-oxadiazole

Cat. No.: B1420380
CAS No.: 1097053-12-7
M. Wt: 264.75 g/mol
InChI Key: DFJNEFBNPVNATH-UHFFFAOYSA-N
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Description

2-[Chloro(phenyl)methyl]-5-(3-methylbutyl)-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom The compound also features a chloro(phenyl)methyl group and a 3-methylbutyl group attached to the oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Chloro(phenyl)methyl]-5-(3-methylbutyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of a hydrazide with a carboxylic acid chloride in the presence of a base, such as triethylamine, to form the oxadiazole ring. The reaction is usually carried out under reflux conditions in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[Chloro(phenyl)methyl]-5-(3-methylbutyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The oxadiazole ring can be subjected to oxidation or reduction reactions, leading to the formation of different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, amines, and thiols. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted oxadiazoles, while oxidation reactions can produce oxadiazole N-oxides.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as an antimicrobial and antifungal agent, with studies indicating its effectiveness against various pathogens.

    Medicine: Research has explored its potential as an anticancer agent, with some derivatives exhibiting cytotoxic activity against cancer cell lines.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[Chloro(phenyl)methyl]-5-(3-methylbutyl)-1,3,4-oxadiazole varies depending on its application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, leading to the inhibition of their activity. For example, as an antimicrobial agent, it may disrupt the cell membrane or interfere with essential metabolic pathways of the pathogen. In medicinal applications, the compound may induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[Chloro(phenyl)methyl]-5-(2-methylpropyl)-1,3,4-oxadiazole
  • 2-[Chloro(phenyl)methyl]-5-(4-methylpentyl)-1,3,4-oxadiazole
  • 2-[Chloro(phenyl)methyl]-5-(2-ethylhexyl)-1,3,4-oxadiazole

Uniqueness

2-[Chloro(phenyl)methyl]-5-(3-methylbutyl)-1,3,4-oxadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-methylbutyl group differentiates it from other similar compounds and may influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

2-[chloro(phenyl)methyl]-5-(3-methylbutyl)-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O/c1-10(2)8-9-12-16-17-14(18-12)13(15)11-6-4-3-5-7-11/h3-7,10,13H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFJNEFBNPVNATH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC1=NN=C(O1)C(C2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[Chloro(phenyl)methyl]-5-(3-methylbutyl)-1,3,4-oxadiazole
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2-[Chloro(phenyl)methyl]-5-(3-methylbutyl)-1,3,4-oxadiazole
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2-[Chloro(phenyl)methyl]-5-(3-methylbutyl)-1,3,4-oxadiazole
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Reactant of Route 6
2-[Chloro(phenyl)methyl]-5-(3-methylbutyl)-1,3,4-oxadiazole

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